6-Chlorocytosine

Übersicht

Beschreibung

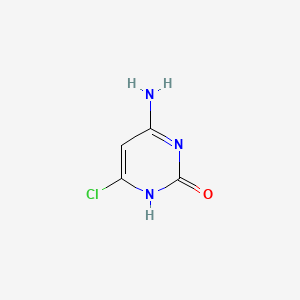

6-Chlorocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The compound is characterized by the substitution of a chlorine atom at the sixth position of the cytosine ring. This modification imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific fields.

Wirkmechanismus

Target of Action

The primary target of 6-Chlorocytosine is the DNA molecule within cells . Specifically, it targets cytosine residues in the DNA, which are often found in CpG dinucleotides . These cytosine residues are susceptible to various modifications, including chlorination, which results in the formation of this compound .

Mode of Action

This compound interacts with its targets by integrating into the DNA molecule during replication . This integration can lead to mutagenic outcomes within the cell . The compound has been shown to cause C→T transitions at frequencies ranging from 3-9% depending on the polymerase traversing the lesion .

Biochemical Pathways

The formation of this compound is part of a broader biochemical pathway involving the respiratory burst of activated phagocytes, which are implicated as a cause of cytotoxicity and mutagenesis at sites of inflammation in humans . One of the most abundant oxidants generated by activated phagocytes is hypochlorous acid, generated by the heme enzyme myeloperoxidase . This acid can form chlorine gas, a potent chlorinating agent, which reacts with cytosine residues in DNA to form this compound .

Pharmacokinetics

It is known that the compound is generated within cells and integrated into the dna molecule . Therefore, its bioavailability is likely to be influenced by the rate of DNA replication and the presence of activated phagocytes, which produce the hypochlorous acid necessary for its formation .

Result of Action

The integration of this compound into DNA can lead to mutagenic outcomes within the cell . Specifically, it has been shown to cause C→T transitions, which can lead to genetic changes that enable and promote malignant transformation . This makes this compound a potential link between chronic inflammation and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of inflammation, which lead to the activation of phagocytes and the production of hypochlorous acid, can increase the formation of this compound . Furthermore, the presence of other mutagenic factors in the environment can potentially interact with this compound, leading to enhanced mutagenesis in the genome .

Biochemische Analyse

Biochemical Properties

6-Chlorocytosine plays a significant role in biochemical reactions, particularly in the context of DNA methylation and damage. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can mimic 5-methylcytosine in directing enzymatic DNA methylation and enhancing the binding of methyl-binding proteins . This interaction can interfere with normal epigenetic control by altering DNA-protein interactions critical for gene regulation . Additionally, this compound can be involved in the formation of mutational hotspots in cells due to its pro-mutagenic properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, inflammation-mediated halogenated cytosine damage products, including this compound, can mimic 5-methylcytosine and enhance the binding of methyl-binding proteins, leading to changes in gene expression . This compound can also contribute to the formation of mutational hotspots, which can impact cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. X-ray crystallographic studies have shown that this compound can engage in a nascent base pair with an incoming dATP analog during DNA replication . This interaction can lead to mutagenic consequences, such as C→T transitions, depending on the polymerase traversing the lesion . Additionally, this compound can interfere with normal epigenetic control by altering DNA-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact its long-term effects on cellular function. For instance, certain biochemical analytes, such as calcium and lactate dehydrogenase, are particularly affected by temperature and time . Understanding the temporal effects of this compound is crucial for accurately interpreting experimental results and ensuring the reliability of in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic potential, while higher doses could lead to toxic or adverse effects. For example, the pharmacokinetics of tested substances can differ greatly between species, and knowledge of metabolism is key to finding a suitable test system . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing cellular metabolism. The regulation of metabolic pathways ensures that the output meets biological demand and prevents energy wastage . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect its localization and accumulation. Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination of compounds . Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. RNA subcellular localization, for example, involves directed transport, protection from degradation, and passive diffusion before local entrapment . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Chlorocytosine can be synthesized through the chlorination of cytosine. One common method involves the reaction of cytosine with chlorine gas or hypochlorous acid under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the substitution of the chlorine atom at the sixth position of the cytosine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where cytosine is exposed to chlorine gas. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chlorocytosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different derivatives.

Deamination Reactions: this compound can undergo deamination to form 6-chlorouracil.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to facilitate nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

6-Chlorouracil: Formed through deamination.

6-Aminocytosine: Formed through nucleophilic substitution with ammonia.

Wissenschaftliche Forschungsanwendungen

6-Chlorocytosine has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various nucleoside analogs and derivatives.

Biology: The compound is studied for its role in DNA methylation and gene expression regulation.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: this compound is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

5-Chlorocytosine: Another halogenated cytosine derivative with a chlorine atom at the fifth position.

5-Methylcytosine: A methylated form of cytosine involved in DNA methylation.

5-Fluorocytosine: A fluorinated cytosine analog used as an antifungal agent.

Uniqueness: 6-Chlorocytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Chlorocytosine, which primarily affects methylation patterns, this compound is more involved in substitution and deamination reactions. Its role in gene silencing and potential therapeutic applications further distinguish it from other similar compounds.

Biologische Aktivität

6-Chlorocytosine (6-Cl-C) is a synthetic analog of the nucleobase cytosine, distinguished by the presence of a chlorine atom at the sixth carbon position of its pyrimidine ring. This modification alters its biochemical properties and biological activities, making it a significant compound in molecular biology and cancer research. This article explores the biological activity of this compound, focusing on its role as a DNA base analogue, its mutagenic potential, and applications in cancer therapy.

This compound's structure is similar to cytosine, but the chlorine substitution introduces unique properties:

- Electronegativity : The chlorine atom increases the electronegativity of the molecule, which can influence its interactions with other biomolecules.

- Steric Hindrance : The larger size of chlorine compared to hydrogen may affect how 6-Cl-C fits within biological structures, potentially disrupting normal base pairing in DNA.

These alterations enable 6-Cl-C to act as a DNA base analogue , which can lead to miscoding during DNA replication. When incorporated into DNA, it disrupts normal hydrogen bonding patterns, particularly when paired with guanine (G), leading to mismatches that activate DNA mismatch repair (MMR) pathways.

Mutagenic Properties

The incorporation of this compound into DNA has been shown to induce mutagenesis. This property is particularly relevant in understanding how cells respond to DNA damage and repair mechanisms:

- Mismatched Pairing : When 6-Cl-C is incorporated opposite guanine, it forms a mismatched pair that cannot establish proper hydrogen bonds. This mismatch can trigger MMR pathways, which are crucial for maintaining genomic stability.

- Mutagenesis Studies : Research indicates that the presence of 6-Cl-C can lead to increased mutation rates in various cell types, including Escherichia coli and mammalian cells. These mutations are often characterized by specific transitions in nucleotide sequences, such as CG → TA transitions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- DNA Repair Mechanisms : A study demonstrated that cells incorporating 6-Cl-C exhibited enhanced activation of MMR pathways. This finding underscores the compound's utility in studying DNA repair processes and their implications for genomic integrity.

- Cancer Therapeutics : The mutagenic properties of this compound have led researchers to investigate its potential as an anti-cancer agent. Cancer cells often have defective DNA repair mechanisms; thus, introducing 6-Cl-C could exploit this weakness by inducing lethal levels of mutations. Further research is needed to assess the efficacy and safety of this approach.

- Epigenetic Effects : Another significant aspect of 6-Cl-C is its ability to mimic 5-methylcytosine in directing methylation patterns within DNA. This characteristic suggests that it may play a role in epigenetic regulation, particularly in inflammation-related contexts where altered methylation patterns are observed .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other nucleobase analogues:

| Property | This compound | 5-Chlorocytosine | Cytosine |

|---|---|---|---|

| Electronegativity | Increased | Increased | Standard |

| Base Pairing Disruption | Yes | Yes | No |

| Induces Mutagenesis | Yes | Yes | No |

| Role in MMR Activation | Yes | Limited | No |

| Potential Anti-Cancer Use | Under Investigation | Under Investigation | No |

Eigenschaften

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKXWYFBNZLIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330189 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-35-8 | |

| Record name | 6-Chlorocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.